molecular formula C24H18F3N3O2 B11492058 4-methoxy-N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide

4-methoxy-N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide

Cat. No.: B11492058
M. Wt: 437.4 g/mol
InChI Key: MAWUJJQMYJQZFP-UHFFFAOYSA-N
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Description

4-methoxy-N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The phenyl rings and the benzamide core are introduced through coupling reactions such as Suzuki-Miyaura or Heck reactions, utilizing palladium catalysts.

    Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxy-N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}aniline.

    Substitution: Formation of various substituted derivatives depending on the specific electrophilic reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrazole ring can interact with various biological targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-phenylbenzamide: Lacks the pyrazole ring and trifluoromethyl group, resulting in different chemical properties and biological activities.

    N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide: Lacks the methoxy group, which can affect its solubility and reactivity.

    4-methoxy-N-{4-[5-phenyl-1H-pyrazol-1-yl]phenyl}benzamide: Lacks the trifluoromethyl group, which can influence its binding affinity and metabolic stability.

Uniqueness

The presence of both the trifluoromethyl group and the pyrazole ring in 4-methoxy-N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide makes it unique compared to similar compounds. These functional groups contribute to its enhanced binding affinity, metabolic stability, and potential bioactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C24H18F3N3O2

Molecular Weight

437.4 g/mol

IUPAC Name

4-methoxy-N-[4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]benzamide

InChI

InChI=1S/C24H18F3N3O2/c1-32-20-13-7-17(8-14-20)23(31)28-18-9-11-19(12-10-18)30-21(16-5-3-2-4-6-16)15-22(29-30)24(25,26)27/h2-15H,1H3,(H,28,31)

InChI Key

MAWUJJQMYJQZFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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